molecular formula C28H24N2O4S B14227720 N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide CAS No. 827576-83-0

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide

Cat. No.: B14227720
CAS No.: 827576-83-0
M. Wt: 484.6 g/mol
InChI Key: OWBCUWNWQIPZPW-UHFFFAOYSA-N
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Description

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a benzoyl group, a sulfamoyl group, and a phenylpropanamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-benzoylbenzenesulfonamide with 4-aminophenyl-3-phenylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of cytosolic phospholipase A2α (cPLA2α). This enzyme is responsible for releasing arachidonic acid from phospholipids, which is a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting cPLA2α, the compound reduces the production of these inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide is unique due to its specific structural configuration, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

CAS No.

827576-83-0

Molecular Formula

C28H24N2O4S

Molecular Weight

484.6 g/mol

IUPAC Name

N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]-3-phenylpropanamide

InChI

InChI=1S/C28H24N2O4S/c31-27(20-15-21-9-3-1-4-10-21)29-23-16-18-24(19-17-23)35(33,34)30-26-14-8-7-13-25(26)28(32)22-11-5-2-6-12-22/h1-14,16-19,30H,15,20H2,(H,29,31)

InChI Key

OWBCUWNWQIPZPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4

Origin of Product

United States

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